molecular formula C20H18BrNO B7452217 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium

2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium

Cat. No.: B7452217
M. Wt: 368.3 g/mol
InChI Key: RTIJZPFVJSWEIR-UHFFFAOYSA-M
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Description

2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is a heterocyclic compound with a unique structure that includes an indolizine core. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxy and diphenyl groups in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diphenyl-1H-indole with suitable reagents to introduce the hydroxy group and form the indolizinylium core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or indolizine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and diphenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2,3-diphenyl-1H-indole: Similar structure but lacks the indolizinylium core.

    2,3-Diphenyl-1H-indole: Lacks the hydroxy group, resulting in different reactivity.

    2-Hydroxy-2,3-diphenyl-1H-indolizine: Similar but with variations in the core structure.

Uniqueness

2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is unique due to the presence of both hydroxy and diphenyl groups along with the indolizinylium core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,3-diphenyl-1,3-dihydroindolizin-4-ium-2-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO.BrH/c22-20(17-11-5-2-6-12-17)15-18-13-7-8-14-21(18)19(20)16-9-3-1-4-10-16;/h1-14,19,22H,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIJZPFVJSWEIR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=[N+]2C(C1(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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